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Core Principles of Butyl Propionate Fragmentation
Butyl propionate (C₇H₁₄O₂), an aliphatic ester with a molecular weight of approximately

130.18 g/mol , undergoes characteristic fragmentation patterns under electron ionization (EI)

mass spectrometry.[1][2] The fragmentation is primarily dictated by the presence of the ester

functional group and the aliphatic chains, leading to a series of cleavage and rearrangement

reactions. The most prominent of these are alpha-cleavage and the McLafferty rearrangement,

which give rise to a predictable set of fragment ions. Understanding these pathways is crucial

for the structural elucidation and identification of butyl propionate in complex mixtures.

The electron ionization of butyl propionate begins with the removal of an electron from the

molecule, typically a non-bonding electron from one of the oxygen atoms, to form a molecular

ion (M•⁺) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. While the

molecular ion peak may be observed, it is often of low intensity for aliphatic esters.[3] The

subsequent fragmentation of this molecular ion produces the characteristic mass spectrum.

Major Fragmentation Pathways
The principal fragmentation routes for the butyl propionate molecular ion are detailed below:

Alpha-Cleavage: This is a common fragmentation pathway for compounds containing a

heteroatom.[4] In butyl propionate, cleavage of the bond alpha to the carbonyl group can
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occur on either the acyl or the alkoxy side.

Loss of the Butoxy Radical (•OCH₂CH₂CH₂CH₃): Cleavage of the C-O bond results in the

formation of the stable propionyl cation (CH₃CH₂CO⁺) at m/z 57. This is typically the base

peak in the mass spectrum of butyl propionate, indicating its high stability.[3][5]

Loss of a Propyl Radical (•CH₂CH₂CH₃): Alpha-cleavage on the butyl side of the ester,

involving the loss of a propyl radical, leads to the formation of an ion at m/z 87.

Loss of the Ethyl Group (•CH₂CH₃): Cleavage alpha to the carbonyl on the acyl side

results in the loss of an ethyl radical and the formation of a fragment ion at m/z 101.

McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds

that possess a hydrogen atom on the gamma-carbon of the alkyl chain.[6][7] In butyl
propionate, a hydrogen atom from the gamma-carbon of the butyl group is transferred to the

carbonyl oxygen via a six-membered transition state. This is followed by the cleavage of the

alpha-beta bond, resulting in the elimination of a neutral butene molecule (C₄H₈) and the

formation of a protonated propanoic acid radical cation at m/z 74.

Other Significant Fragments:

The propionyl cation (m/z 57) can further lose a molecule of carbon monoxide (CO) to

form the ethyl cation (CH₃CH₂⁺) at m/z 29.[3][5]

Cleavage of the butyl group can lead to the formation of the butyl cation (C₄H₉⁺) at m/z 57,

which is isobaric with the propionyl cation, and the butenyl cation (C₄H₈⁺) at m/z 56.[3][5]

A fragment corresponding to the protonated propanoic acid anhydride minus a water

molecule can be observed at m/z 75.[3][5]

Quantitative Fragmentation Data
The relative abundance of the major fragment ions observed in the electron ionization mass

spectrum of butyl propionate is summarized in the table below. The base peak, with a relative

intensity of 100%, is the most abundant fragment.
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m/z Proposed Fragment Ion Relative Abundance (%)

130
[CH₃CH₂COOCH₂CH₂CH₂CH₃

]•⁺ (Molecular Ion)
Low / Not Observed

101 [M - CH₂CH₃]⁺ ~1.3

87 [M - CH₂CH₂CH₃]⁺ ~9.0

75 [C₃H₇O₂]⁺ ~31.3 - 36.78

74
[CH₃CH₂COOH]•⁺ (McLafferty

Rearrangement)
~3.1

57
[CH₃CH₂CO]⁺ (Propionyl

cation) / [C₄H₉]⁺ (Butyl cation)
100

56 [C₄H₈]•⁺ ~35.47 - 48.87

41 [C₃H₅]⁺ (Allyl cation) ~19.31 - 21.38

29 [CH₃CH₂]⁺ (Ethyl cation) ~51.94 - 52.10

Data compiled from various sources.[3][5]

Visualizing the Fragmentation Pathway
The logical flow of the major fragmentation pathways of butyl propionate is illustrated in the

following diagram:
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Alpha-Cleavage

McLafferty Rearrangement

Secondary & Other Fragments

Butyl Propionate
Molecular Ion (M•⁺)

m/z 130

Propionyl Cation
[CH₃CH₂CO]⁺

m/z 57 (Base Peak)

- •OC₄H₉

[M - C₂H₅]⁺
m/z 101

- •C₂H₅

[M - C₃H₇]⁺
m/z 87

- •C₃H₇

Protonated Propanoic Acid
[CH₃CH₂COOH]•⁺

m/z 74

- C₄H₈

Butenyl Cation
[C₄H₈]•⁺
m/z 56

- C₃H₆O₂

Ethyl Cation
[CH₃CH₂]⁺

m/z 29

- CO

[C₃H₇O₂]⁺
m/z 75

Click to download full resolution via product page

Fragmentation pathway of butyl propionate.

Experimental Protocol: Electron Ionization Mass
Spectrometry
The following provides a generalized methodology for the analysis of a volatile liquid sample

such as butyl propionate using a gas chromatography-mass spectrometry (GC-MS) system

with an electron ionization (EI) source.

1. Sample Preparation:

Prepare a dilute solution of butyl propionate in a high-purity volatile solvent (e.g.,

dichloromethane or hexane). A typical concentration is in the range of 10-100 µg/mL.
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Transfer an aliquot of the solution into a standard GC autosampler vial and seal with a

septum cap.

2. Instrumentation and Parameters:

Gas Chromatograph (GC):

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to

prevent column overloading.

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID,

0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: 10 °C/min to 250 °C.

Final hold: 5 minutes at 250 °C.

Mass Spectrometer (MS):

Ion Source: Electron Ionization (EI).

Ion Source Temperature: 230 °C.

Electron Energy: 70 eV. This is a standard energy that provides reproducible

fragmentation patterns and allows for library matching.

Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

Scan Range: m/z 20-200.
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Solvent Delay: A delay of 2-3 minutes is typically employed to prevent the high

concentration of the solvent from entering the ion source and causing filament damage.

3. Data Acquisition and Analysis:

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding

to butyl propionate.

Process the data using the instrument's software to identify the m/z values and relative

abundances of the fragment ions.

Compare the obtained mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass

Spectral Library) for confirmation of the compound's identity.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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